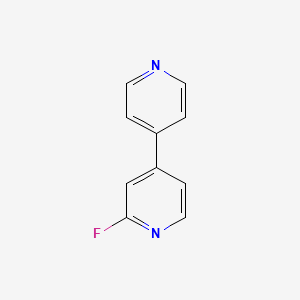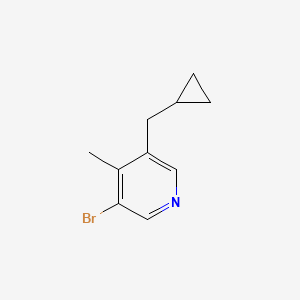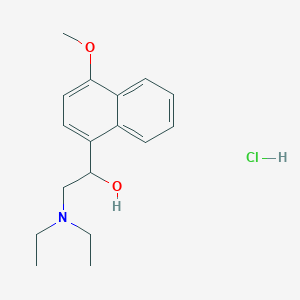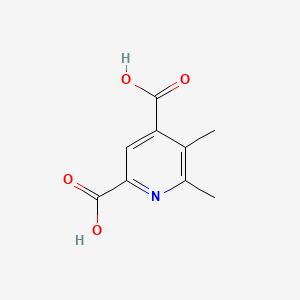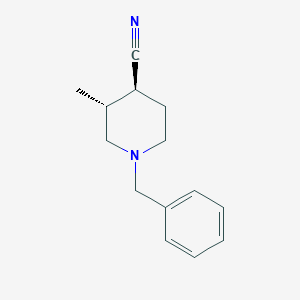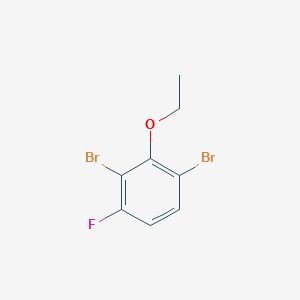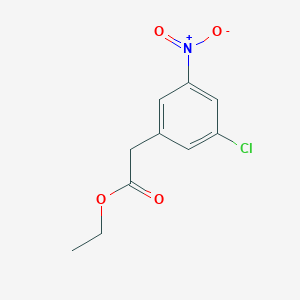
Ethyl 3-chloro-5-nitrophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-5-nitrophenylacetate is an organic compound with the molecular formula C10H10ClNO4. It is a derivative of phenylacetate, characterized by the presence of chloro and nitro substituents on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-5-nitrophenylacetate typically involves the esterification of 3-chloro-5-nitrophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microreactors can enhance the efficiency of the process by providing better control over temperature and mixing .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloro-5-nitrophenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: 3-azido-5-nitrophenylacetate or 3-thiocyanato-5-nitrophenylacetate.
Reduction: Ethyl 3-chloro-5-aminophenylacetate.
Hydrolysis: 3-chloro-5-nitrophenylacetic acid.
Scientific Research Applications
Ethyl 3-chloro-5-nitrophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-chloro-5-nitrophenylacetate depends on its specific application
Chloro Group: Can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds.
Nitro Group: Can undergo reduction to form amino derivatives, which may interact with biological targets such as enzymes or receptors.
Ester Group: Can be hydrolyzed to release the corresponding carboxylic acid, which may have biological activity.
Comparison with Similar Compounds
Ethyl 3-chloro-5-nitrophenylacetate can be compared with other similar compounds such as:
Ethyl 3-chloro-4-nitrophenylacetate: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Ethyl 3-bromo-5-nitrophenylacetate: Contains a bromo group instead of a chloro group, which can influence its chemical behavior and reactivity.
Ethyl 3-chloro-5-nitrobenzoate: Similar functional groups but with a benzoate ester instead of a phenylacetate, leading to different chemical properties and uses.
Properties
Molecular Formula |
C10H10ClNO4 |
|---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-5-nitrophenyl)acetate |
InChI |
InChI=1S/C10H10ClNO4/c1-2-16-10(13)5-7-3-8(11)6-9(4-7)12(14)15/h3-4,6H,2,5H2,1H3 |
InChI Key |
CWQLUTMKCQZLFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)

![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
